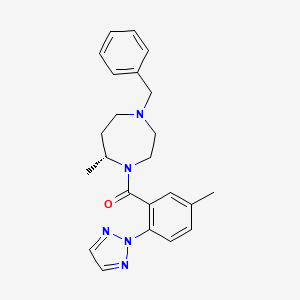

![molecular formula C17H14Br2O2 B3244481 (R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 1621066-74-7](/img/structure/B3244481.png)

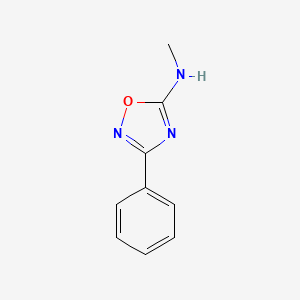

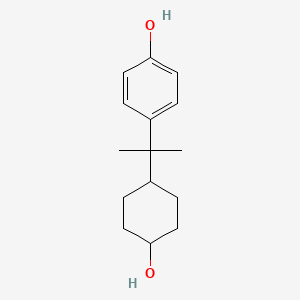

(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

- A study reported a highly efficient one-pot construction of optically active 1,1'-spirobi[indan-3,3'-dione] derivatives, demonstrating the potential of spirobi[indene] derivatives in catalytic asymmetric synthesis. This approach exploits double intramolecular C-H insertion reactions, indicating the compound’s utility in developing optically active materials and chemicals (Takahashi et al., 2001).

Nanocomposite Polyimide Membranes

- Research on spirobisindane-functionalized graphene oxide (SFGO)/polyimide solutions for alcohol dehydration by pervaporation suggests that spirobi[indene] derivatives could enhance the performance of nanocomposite membranes. This application highlights the potential of such compounds in improving separation technologies and materials science (Lee et al., 2021).

Lithium Batteries

- Spiro-twisted benzoxazine derivatives bearing a nitrile group were developed for use in all-solid-state polymer electrolytes in lithium batteries, showcasing the compound's relevance in energy storage technology. The research emphasizes the compound's role in enhancing the miscibility of electrolyte membranes with lithium salts and improving mechanical properties (Lee et al., 2022).

Chiral Materials and Optical Properties

- A study on chiral spiro polycyclic aromatic compounds, including spirobi[indene] derivatives, focused on their optical resolution, functionalization, and optical properties. This research demonstrates the compound’s utility in developing solvent-sensitive circularly polarized luminescent materials, indicating applications in advanced optoelectronics and materials science (Takase et al., 2018).

Synthetic Methodologies

- The synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione under new catalytic conditions highlights the synthetic versatility of spirobi[indene] derivatives. This research could inform methodologies for synthesizing structurally related compounds, potentially including "(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol" (Sathiyaraj & Venkatesh, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Br2O2/c18-11-3-1-9-5-7-17(13(9)15(11)20)8-6-10-2-4-12(19)16(21)14(10)17/h1-4,20-21H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOISZRZBCJFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=C(C=C3)Br)O)C4=C1C=CC(=C4O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

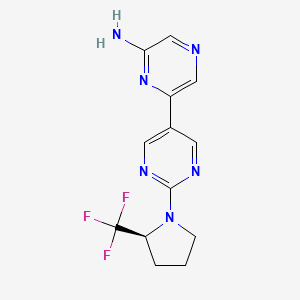

![7-Bromo-4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B3244406.png)

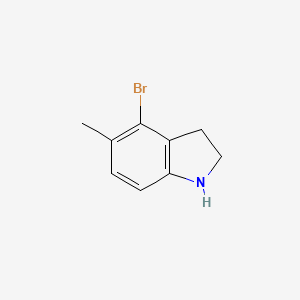

![(R)-6,6'-Bis(4-(trifluoromethyl)phenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244476.png)

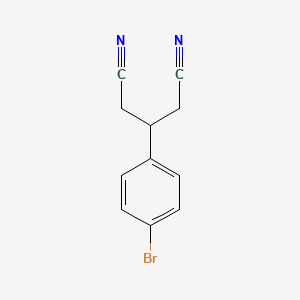

![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)

![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)

![Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-bromo-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-](/img/structure/B3244506.png)